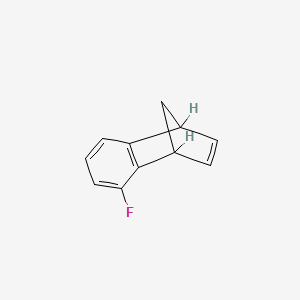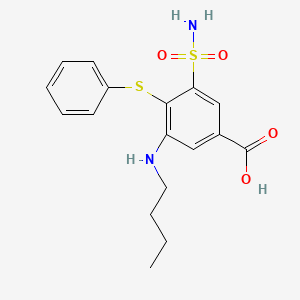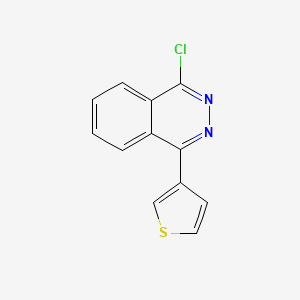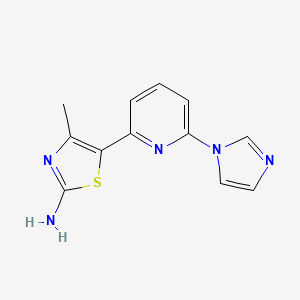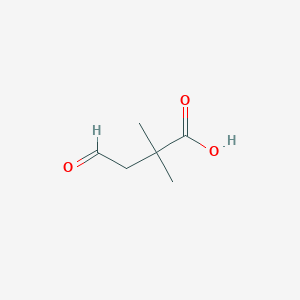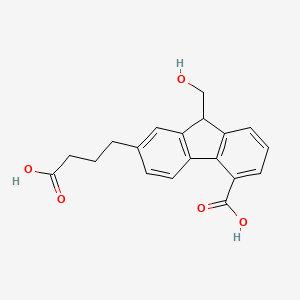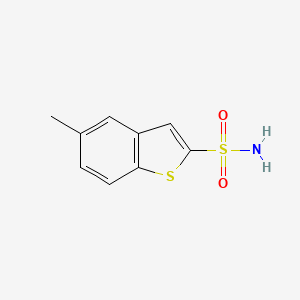
5-methyl-1-benzothiophene-2-sulfonamide
Vue d'ensemble
Description
5-methyl-1-benzothiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with a sulfonamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-benzothiophene-2-sulfonamide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .
Applications De Recherche Scientifique
5-methyl-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 5-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity. The thiophene ring can interact with various biological targets, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-2-sulfonamide: Lacks the methyl group at the 5-position.
5-Chloro-benzo[b]thiophene-2-sulfonamide: Contains a chlorine atom instead of a methyl group.
5-Methyl-benzo[b]thiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
5-methyl-1-benzothiophene-2-sulfonamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. The sulfonamide group also contributes to its potential as a pharmaceutical agent .
Propriétés
Formule moléculaire |
C9H9NO2S2 |
|---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
5-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO2S2/c1-6-2-3-8-7(4-6)5-9(13-8)14(10,11)12/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
PKWCBMGRIFNCGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

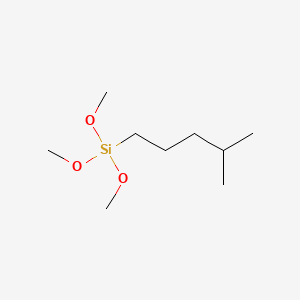
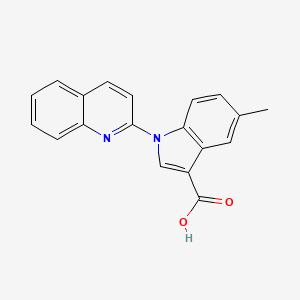
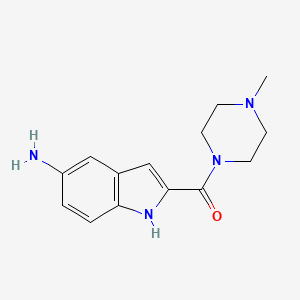

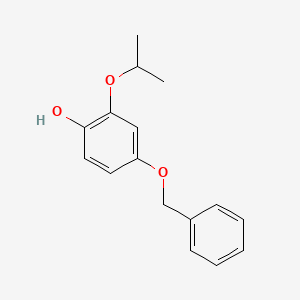
![5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole](/img/structure/B8570020.png)
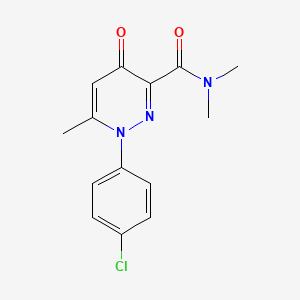
![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)
